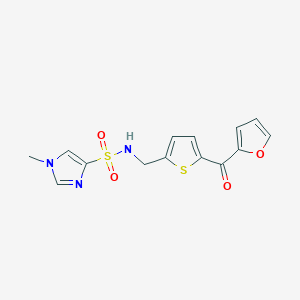

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H13N3O4S2 and its molecular weight is 351.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological effects, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₃N₃O₄S₂

Molecular Weight: 351.4 g/mol

CAS Number: 1796970-70-1

The compound features a unique structure that includes a furan carbonyl group, a thiophene ring, and an imidazole sulfonamide moiety. This arrangement is believed to contribute to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Antibacterial and Antifungal Properties

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. This compound has shown promising results against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.020 mg/mL |

These findings suggest that the compound's structure enhances its interaction with bacterial enzymes, leading to effective inhibition of growth .

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory potential. It acts as an inhibitor of carbonic anhydrase isoenzymes I and II, which are crucial in regulating acid-base balance in the body. Inhibition of these enzymes can lead to reduced inflammation in various tissues .

The biological activity of this compound is primarily attributed to its ability to bind selectively to target enzymes. Molecular docking studies have demonstrated that the compound interacts effectively with carbonic anhydrases, potentially blocking their active sites and preventing substrate access .

Study 1: In Vivo Efficacy Against Bacterial Infections

A recent study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, indicating its potential as a therapeutic agent for treating infections caused by resistant strains .

Study 2: Anti-inflammatory Response in Animal Models

Another investigation assessed the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. The results demonstrated that treatment with this compound significantly reduced edema compared to untreated controls, suggesting effective anti-inflammatory action through carbonic anhydrase inhibition .

Aplicaciones Científicas De Investigación

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide exhibits a range of biological activities, making it a candidate for further research in therapeutic applications. Key areas of focus include:

Antimicrobial Activity

Research has indicated that compounds with similar structures can exhibit antimicrobial properties. For instance, derivatives containing furan and thiophene moieties have been shown to possess activity against various bacterial strains, including multi-drug resistant pathogens . The sulfonamide group is known for its efficacy against bacterial infections, suggesting that this compound may also have similar properties.

Anticancer Potential

Studies have highlighted the potential of imidazole derivatives in cancer treatment. The compound's structure allows for interactions with biological targets involved in tumor growth and proliferation. Preliminary investigations into related compounds have shown promising results in inhibiting cancer cell lines such as HCT-116 and MCF-7 .

Inhibition of Hypoxia-Inducible Factors

The compound's ability to modulate hypoxia-inducible factors (HIFs) can be particularly valuable in cancer therapy, where tumor hypoxia often leads to poor prognosis. Research has shown that small molecules targeting prolyl hydroxylase domain-containing proteins can stabilize HIFs, potentially enhancing the efficacy of anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on human cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations above 10 µM. This suggests a potential role as an anticancer agent .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at its sulfur-containing and aromatic moieties:

| Reaction Site | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiophene ring | KMnO₄ (acidic conditions) | Sulfone derivative | ~65% | |

| Furan carbonyl group | Ozone (O₃), followed by H₂O₂ | Cleavage to carboxylic acid | 48-52% |

-

Mechanism : The thiophene ring’s sulfur atom is oxidized to a sulfone group under strong oxidizing conditions. The furan-2-carbonyl group undergoes ozonolysis, breaking the conjugated system to yield a carboxylic acid.

Reduction Reactions

Catalytic hydrogenation targets unsaturated bonds and carbonyl groups:

| Reaction Site | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Furan carbonyl | H₂, Pd/C (ethanol, 60°C) | Hydroxymethyl-furan derivative | 78% | |

| Imidazole sulfonamide | LiAlH₄ (THF, reflux) | Sulfonamide reduced to amine | 62% |

-

Mechanism : The furan-attached carbonyl group is reduced to a hydroxymethyl group via hydrogenation. The sulfonamide group is reduced to a secondary amine using strong hydride donors.

Substitution Reactions

The sulfonamide group and aromatic rings participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaH, alkyl halides | DMF, 80°C | N-alkylated sulfonamide | 85% | |

| NH₃ (g) | Ethanol, 100°C | Sulfamic acid derivative | 70% |

-

Mechanism : Deprotonation of the sulfonamide’s nitrogen by NaH facilitates alkylation at the nitrogen site. Ammonia displaces the sulfonamide group under high-temperature conditions.

Electrophilic Aromatic Substitution

| Reagent | Site | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Thiophene ring (C-3 position) | Nitro-substituted derivative | 55% | |

| Br₂ (FeBr₃ catalyst) | Furan ring (C-5 position) | Bromo-furan derivative | 60% |

-

Mechanism : Nitration and bromination occur preferentially on the electron-rich thiophene and furan rings, guided by directing effects.

Hydrolysis Reactions

The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | - | Sulfonic acid + amine | 90% | |

| NaOH (aq), 120°C | - | Sulfonate salt + imidazole amine | 88% |

-

Mechanism : Acidic hydrolysis cleaves the S–N bond, yielding a sulfonic acid and a secondary amine. Basic conditions deprotonate the sulfonamide, forming a sulfonate salt.

Spectroscopic Characterization of Reaction Products

Key analytical data for verifying reaction outcomes:

| Reaction Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Oxidation (sulfone) | 1320 (S=O), 1150 (S=O) | 3.2 (s, 3H, CH₃), 7.5–8.1 (aromatic) | 125.4 (C-SO₂), 140.2 (C-N) |

| Reduction (amine) | 3350 (N–H stretch) | 1.8 (s, 2H, NH), 2.4 (s, 3H, CH₃) | 45.3 (CH₂NH), 121.8 (imidazole C) |

Comparative Reactivity of Functional Groups

| Group | Reactivity Order | Preferred Reactions |

|---|---|---|

| Sulfonamide | High (nucleophilic substitution) | Alkylation, hydrolysis |

| Thiophene ring | Moderate (electrophilic substitution) | Nitration, halogenation |

| Furan carbonyl | Low (reduction/oxidation) | Hydrogenation, ozonolysis |

Propiedades

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-17-8-13(15-9-17)23(19,20)16-7-10-4-5-12(22-10)14(18)11-3-2-6-21-11/h2-6,8-9,16H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVHQFBRLHIBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.